![molecular formula C16H16ClN3O2S B2492749 4-((2,5,6-三甲基噻吩[2,3-d]嘧啶-4-基)氨基)苯甲酸盐酸盐 CAS No. 1179373-94-4](/img/structure/B2492749.png)

4-((2,5,6-三甲基噻吩[2,3-d]嘧啶-4-基)氨基)苯甲酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

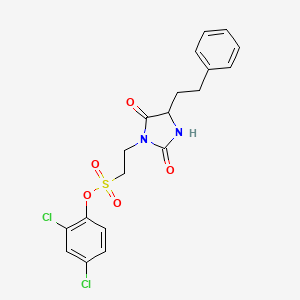

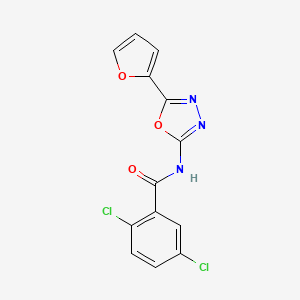

The synthesis of related compounds, including 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride, typically involves the key intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. This is followed by various reactions such as bromination, Ullmann coupling, and saponification processes to introduce the benzoic acid moiety and achieve the final compound. Notably, these compounds have been synthesized as potential dual inhibitors of TS and DHFR, showcasing their significance in medicinal chemistry (Gangjee et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a thieno[2,3-d]pyrimidine core substituted with methyl groups and an amino benzoic acid moiety. This structure has been found conducive to inhibiting both TS and DHFR enzymes. The structure-activity relationship (SAR) studies highlight the importance of the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold in achieving potent dual inhibitory activity (Gangjee et al., 2009).

Chemical Reactions and Properties

Compounds within this chemical class undergo various reactions, including nucleophilic substitutions and coupling reactions, crucial for their synthesis. Their reactivity is influenced by the electron-rich thieno[2,3-d]pyrimidine ring and the amino group in the benzoic acid moiety, enabling interactions with target enzymes (ElMarrouni & Heras, 2015).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are pivotal for their pharmacokinetic profile and therapeutic efficacy. While specific data on 4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride is scarce, related compounds exhibit diverse solubility patterns and melting points, influenced by their molecular structure and substituents (Srivastava et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for the biological activity of these compounds. The presence of the benzoic acid moiety introduces acidic properties, while the amino group and the thieno[2,3-d]pyrimidine core contribute to its nucleophilic character, impacting its interaction with biological targets (Murugavel et al., 2015).

科学研究应用

Potent Dual Inhibitors

由Gangjee等人(2008年)进行的研究专注于合成针对胸腺嘧啶酸合成酶(TS)和二氢叶酸还原酶(DHFR)的潜在双重抑制剂。该研究利用了一种噻吩[2,3-d]嘧啶骨架,类似于所讨论的化学结构,该结构表现出对人类TS和DHFR的强效双重抑制活性,暗示了在癌症治疗中的重要治疗潜力(Gangjee et al., 2008)。

抗菌和抗真菌活性

Maddila等人(2016年)探索了新型苯并噻唑嘧啶衍生物的合成,展示了优异的体外抗菌和抗真菌活性。虽然兴趣化合物没有直接提及,但这项研究突显了嘧啶衍生物在开发新的抗微生物药物中的广泛用途(Maddila et al., 2016)。

结构和生物学比较研究

Zadorozhny等人(2010年)合成并比较了取代的4-氧代-3,4-二氢噻吩[3,4-d]嘧啶的性质,包括它们的生物潜力,表明了噻吩[2,3-d]嘧啶衍生物的结构变化对调节生物活性的重要性(Zadorozhny et al., 2010)。

杂环化合物的抗微生物活性

Nunna等人(2014年)对含有磺胺基团的杂环化合物的合成和抗微生物评估的研究表明,将嘧啶-2-基衍生物纳入其中有助于增强抗微生物效力,强调了嘧啶基结构在设计新的抗微生物药物中的适应性(Nunna et al., 2014)。

醛糖还原酶的抑制

一项关注吡啶并[1,2-a]嘧啶-4-酮衍生物的研究揭示了对醛糖还原酶的选择性抑制,这是涉及糖尿病并发症的关键酶,表明了嘧啶衍生物在管理糖尿病等慢性疾病中的实用性(La Motta et al., 2007)。

属性

IUPAC Name |

4-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S.ClH/c1-8-9(2)22-15-13(8)14(17-10(3)18-15)19-12-6-4-11(5-7-12)16(20)21;/h4-7H,1-3H3,(H,20,21)(H,17,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGGGPYOQPABCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)NC3=CC=C(C=C3)C(=O)O)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2492672.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)

![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)

![N-(2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2492680.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine](/img/structure/B2492683.png)

![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)